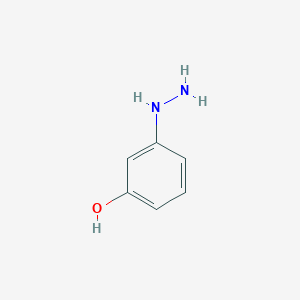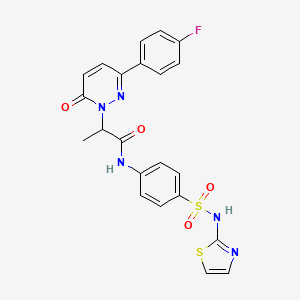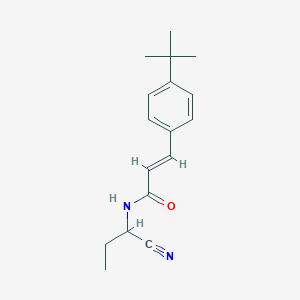
3-ヒドラジニルフェノール
概要
説明
3-Hydrazinylphenol: is an organic compound with the molecular formula C₆H₈N₂O. It is a derivative of phenol, where the hydroxyl group is substituted at the meta position with a hydrazine group. This compound is known for its potential biological activities, including anti-inflammatory, antiviral, and antitumor properties .
科学的研究の応用
3-Hydrazinylphenol has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It exhibits anti-inflammatory properties and is used in studies related to inflammation and immune response.
Medicine: Due to its antiviral and antitumor activities, it is investigated for potential therapeutic applications.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
Target of Action
3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, 3-Hydrazinylphenol can modulate the levels of these neurotransmitters in the body .
Mode of Action
As a decarboxylase inhibitor, 3-Hydrazinylphenol binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydrazinylphenol is the serotonin synthesis pathway . By inhibiting the decarboxylation step, 3-Hydrazinylphenol reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.
Pharmacokinetics
As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body
Result of Action
The inhibition of decarboxylase enzymes by 3-Hydrazinylphenol leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .
生化学分析
Biochemical Properties
3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies
Cellular Effects
3-Hydrazinylphenol has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor
Molecular Mechanism
The molecular mechanism of 3-Hydrazinylphenol involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.
準備方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Hydrazinylphenol involves the diazotization of 3-aminophenol followed by reduction. The process can be summarized as follows :
Diazotization: 3-Aminophenol is dissolved in concentrated hydrochloric acid and cooled to 10°C. Sodium nitrite is added dropwise to form the diazonium salt.
Reduction: The diazonium salt is then reduced using tin(II) chloride in hydrochloric acid. The reaction mixture is stirred at room temperature for 45 minutes.
Neutralization: The reaction mixture is basified to pH 10 using sodium hydroxide, and the product is extracted with ethyl acetate.
Industrial Production Methods:
Industrial production methods for 3-Hydrazinylphenol are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
化学反応の分析
Types of Reactions:
3-Hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of 3-Hydrazinylphenol.
類似化合物との比較
3-Aminophenol: Similar structure but with an amino group instead of a hydrazine group.
4-Hydrazinylphenol: Similar structure but with the hydrazine group at the para position.
2-Hydrazinylphenol: Similar structure but with the hydrazine group at the ortho position.
Uniqueness:
3-Hydrazinylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its meta-substitution allows for different reactivity compared to ortho- and para-substituted analogs, making it valuable in specific synthetic and biological applications.
特性
IUPAC Name |
3-hydrazinylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQIHHJJAXBWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/new.no-structure.jpg)


![tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B2480595.png)

